2,2-dimethyl-N-[4-(2-oxopyrrolidin-1-yl)phenyl]propanamide
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Overview
Description
2,2-dimethyl-N-[4-(2-oxopyrrolidin-1-yl)phenyl]propanamide is a compound that features a pyrrolidinone ring attached to a phenyl group, which is further connected to a propanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyl-N-[4-(2-oxopyrrolidin-1-yl)phenyl]propanamide typically involves the formation of the pyrrolidinone ring followed by its attachment to the phenyl group and subsequent amide formation. One common method involves the cyclization of a suitable precursor to form the pyrrolidinone ring, followed by coupling with a phenyl derivative under appropriate conditions .
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and controlled reaction environments to facilitate the formation of the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions
2,2-dimethyl-N-[4-(2-oxopyrrolidin-1-yl)phenyl]propanamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds .
Scientific Research Applications
2,2-dimethyl-N-[4-(2-oxopyrrolidin-1-yl)phenyl]propanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: It could be explored for its therapeutic potential in treating various diseases.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2,2-dimethyl-N-[4-(2-oxopyrrolidin-1-yl)phenyl]propanamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through binding to these targets and modulating their activity, which can lead to various physiological outcomes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolidinone derivatives and amides with comparable structures. Examples include:
- 2-(2-oxo-pyrrolidin-1-yl)-butyramide
- 4-(2-oxo-pyrrolidin-1-yl)-benzoic acid
- 1-(1-oxo-1-phenylpropan-2-yl)pyrrolidine-2,5-dione .
Uniqueness
What sets 2,2-dimethyl-N-[4-(2-oxopyrrolidin-1-yl)phenyl]propanamide apart is its specific structural arrangement, which may confer unique properties such as enhanced stability, specific binding affinity to targets, or distinct reactivity patterns .
Properties
IUPAC Name |
2,2-dimethyl-N-[4-(2-oxopyrrolidin-1-yl)phenyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-15(2,3)14(19)16-11-6-8-12(9-7-11)17-10-4-5-13(17)18/h6-9H,4-5,10H2,1-3H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCEZAAGBWIONIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC=C(C=C1)N2CCCC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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